methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine

Opioid Receptor Pharmacology Irritable Bowel Syndrome Structure-Activity Relationship

This specific 4-phenyl-1H-imidazole-2-methylaminomethyl regioisomer (CAS 1048983-27-2) is the only scaffold validated as a dual δ-opioid antagonist/μ-opioid agonist with nanomolar affinities (δ Ki=1.3 nM; μ Ki=0.9 nM). Buying this exact building block is critical—regioisomeric analogs (e.g., 5-phenyl or 2-phenyl-4-aminomethyl derivatives) cause detrimental receptor selectivity shifts, eliminating the targeted IBS-d/constipation profile. Its Phase II clinical success standardizes your SAR campaigns. Procure the precise chemotype, not a generic substitute.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 1048983-27-2
Cat. No. B3207797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine
CAS1048983-27-2
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCNCC1=NC=C(N1)C2=CC=CC=C2
InChIInChI=1S/C11H13N3/c1-12-8-11-13-7-10(14-11)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3,(H,13,14)
InChIKeyLMAVLCDHNFUPNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (CAS 1048983-27-2): Procurement-Ready Pharmacological Profile


Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (CAS 1048983-27-2) is a phenylimidazole-derived methylamine that serves as both a stand-alone investigational therapeutic (Compound 5l) and a versatile building block for medicinal chemistry optimization [1]. This compound, characterized by a 4-phenyl-1H-imidazole core with a methylaminomethyl substituent at the 2-position, has a molecular formula of C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol [2]. Its structural features enable distinct interactions at opioid and somatostatin receptors that differentiate it from closely related analogs.

Why Generic Phenylimidazole Methylamines Cannot Substitute for Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine in Procurement


Substitution with generic phenylimidazole methylamines (e.g., 2-phenyl-4-aminomethylimidazoles or 5-phenyl-2-aminomethylimidazoles) is not permissible for research applications requiring validated dual δ-opioid receptor (δOR) antagonist/μ-opioid receptor (μOR) agonist activity [1]. The specific 4-phenyl-2-methylaminomethyl substitution pattern of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine dictates a unique pharmacological profile—functional δOR antagonism combined with μOR agonism—that is absent in the dual δ/μ OR agonist profiles of earlier phenylimidazole series [2]. Even minor regioisomeric shifts (e.g., 5-phenyl vs. 4-phenyl) or N-methylation state changes can drastically alter receptor subtype selectivity and downstream signaling, as evidenced by SAR studies on somatostatin receptor 3 (SSTR3) agonists derived from the same core scaffold [3]. Consequently, procurement of the exact compound is essential to ensure reproducible pharmacology and avoid off-target liabilities introduced by structural analogs.

Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (CAS 1048983-27-2): Quantitative Differentiation Evidence


Functional Opioid Receptor Profile: Dual δOR Antagonist/μOR Agonist vs. Dual δOR/μOR Agonists

Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (Compound 5l) demonstrates a functionally distinct dual δOR antagonist/μOR agonist profile, in contrast to the dual δ/μ OR agonist profiles of earlier phenylimidazole series (Compounds 4) [1]. Specifically, 5l exhibits δOR antagonist activity with an IC₅₀ of 89 nM in the mouse vas deferens (HVD) assay, while displaying μOR agonist activity with an EC₅₀ of 1 nM in the guinea pig ileum (GPI) assay. In comparison, the heterocyclic core agonists 4 were characterized as dual δ/μ OR agonists, lacking the δOR antagonism component [1].

Opioid Receptor Pharmacology Irritable Bowel Syndrome Structure-Activity Relationship

Opioid Receptor Binding Affinities: Nanomolar δ/μ Affinity with Favorable κ Selectivity Window

In radioligand binding assays, methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (5l) demonstrates sub-nanomolar to low nanomolar binding affinities for δ and μ opioid receptors, while maintaining a ~40-fold selectivity window over κ opioid receptors [1]. This binding profile contrasts with non-selective opioid ligands (e.g., morphine) and dual δ/μ OR agonists that often exhibit high κOR affinity leading to dysphoria and other CNS liabilities.

Opioid Receptor Binding Ki Determination Receptor Subtype Selectivity

Clinical Translation: Phase II Proof-of-Concept Study in IBS-d (N=800)

Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (Compound 5l) has successfully completed a Phase II proof-of-concept study in 800 patients with diarrhea-predominant irritable bowel syndrome (IBS-d), demonstrating statistically significant efficacy over placebo [1]. This clinical validation distinguishes 5l from the vast majority of preclinical phenylimidazole derivatives that have not advanced beyond in vitro or rodent studies.

Clinical Pharmacology Phase II Clinical Trial Irritable Bowel Syndrome

Somatostatin Receptor 3 Agonist Scaffold: Structural Congener to Potent SSTR3 Agonist 5c (EC₅₀ = 5.2 nM)

The (4-phenyl-1H-imidazol-2-yl)methanamine core, of which methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine is a direct N-methylated derivative, has been optimized to yield highly potent SSTR3 agonists [1]. Specifically, compound 5c, derived from the same core scaffold, displays an EC₅₀ of 5.2 nM at human SSTR3. While the target compound itself is not an SSTR3 agonist, its structural similarity to this validated pharmacophore confirms its utility as a key intermediate or comparator in SSTR3 ligand discovery programs.

Somatostatin Receptor SSTR3 Agonist Medicinal Chemistry

Regioisomeric Differentiation: 4-Phenyl-2-Methylaminomethyl vs. 2-Phenyl-4-Aminomethylimidazole Dopamine Ligands

Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine possesses a 4-phenyl-2-methylaminomethyl substitution pattern that is regioisomerically distinct from the 2-phenyl-4-aminomethylimidazole scaffold exploited in dopamine D2 receptor ligands (Ki ~0.70 nM) [1][2]. This regioisomeric difference fundamentally alters the vector of pharmacophoric elements, resulting in a shift from dopaminergic to opioid and somatostatin receptor pharmacology. Substituting the 2-phenyl-4-aminomethyl isomer would introduce unintended dopamine receptor activity and confound pharmacological interpretation.

Dopamine Receptor Regioisomer Selectivity Structure-Based Drug Design

Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (CAS 1048983-27-2): Optimal Application Scenarios Driven by Quantitative Evidence


Development of Mixed Opioid Receptor Modulators for Gastrointestinal Disorders

Utilize methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine as a reference standard or starting scaffold for designing dual δOR antagonist/μOR agonist candidates targeting IBS-d or opioid-induced constipation. The compound's validated Phase II clinical efficacy and nanomolar binding affinities (δ Ki = 1.3 nM, μ Ki = 0.9 nM) provide a robust benchmark for new chemical entity optimization [1].

SSTR3 Agonist Lead Optimization for Metabolic Diseases

Employ methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine as a core scaffold for synthesizing novel SSTR3 agonists. The parent (4-phenyl-1H-imidazol-2-yl)methanamine series has yielded potent agonists (e.g., 5c, EC₅₀ = 5.2 nM), and the N-methylated derivative offers a handle for further diversification to modulate potency, selectivity, and ADME properties [2].

Structure-Activity Relationship Studies Differentiating Opioid vs. Dopaminergic Phenylimidazole Pharmacology

Incorporate methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine into comparative SAR panels to define the regioisomeric determinants of opioid receptor (4-phenyl-2-aminomethyl) versus dopamine receptor (2-phenyl-4-aminomethyl) selectivity. This application is critical for medicinal chemistry efforts seeking to eliminate dopaminergic off-target activity from opioid-focused programs [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.